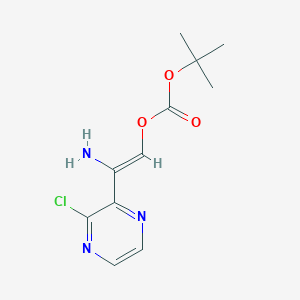

2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

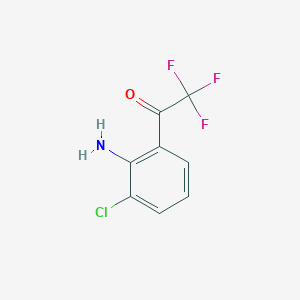

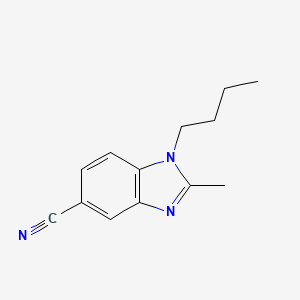

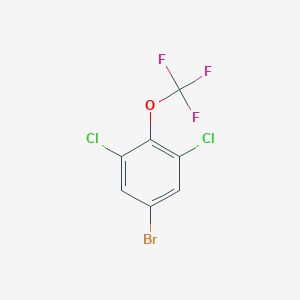

“2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride” is an organosulfur compound . Its IUPAC name is this compound . The compound has a molecular weight of 178.19 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H7FN2O2S/c6-11(9,10)5-4-8-3-1-2-7-8/h1-3H,4-5H2 . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis

The compound is an oil at room temperature . It has a storage temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Fluoride-mediated Synthesis of Pyrazoles

One application of similar sulfonyl fluoride compounds is in the fluoride-mediated nucleophilic substitution reactions, providing a route to synthesize 5-alkyl amino- and ether-substituted pyrazoles under mild conditions. This method is notable for its moderate to high yields, demonstrating the compound's utility in constructing pyrazole derivatives efficiently (Shavnya et al., 2005).

Fused δ-Sultone Heterocycles Synthesis

Another significant application is the synthesis of structurally diverse δ-sultone fused heterocycles, including novel pyrazolone δ-sultone heterocycle series. These compounds are synthesized through a DBU-catalyzed direct annulative SuFEx click reaction, underlining the potential of ethenesulfonyl fluorides in drug discovery and material science (Chen et al., 2017).

Heterocyclic Sulfonamides and Sulfonyl Fluorides

The reactivity of sulfur-functionalized aminoacrolein derivatives has been exploited for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. A parallel medicinal chemistry protocol underscores the compound's versatility in accessing a variety of heterocyclic sulfonyl fluorides, which are critical in the development of new medications (Tucker et al., 2015).

Construction of Pyrazole and Triazole Scaffolds

The compound also finds application in the metal-free synthesis of pyrazole and triazole scaffolds through a (3+2) cycloaddition reaction. This method features Michael addition and SO2 gas elimination, facilitating the rapid construction of these cores, which are foundational structures in many pharmaceutical agents (Swamy et al., 2022).

Pyrazoline and Fluorine Chemistry

The synthesis of pyrazoline derivatives with attached fluorine atoms, as seen in the design and synthesis of fluorescent probes, illustrates the importance of fluorine in enhancing the chemical properties of organic compounds. Such derivatives are particularly useful in sensing applications, including the detection of fluoride ions in water (Liu et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other chemicals or proteins that can interact with the compound.

Propriétés

IUPAC Name |

2-pyrazol-1-ylethanesulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FN2O2S/c6-11(9,10)5-4-8-3-1-2-7-8/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZIKEUKCQSPFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCS(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801285726 |

Source

|

| Record name | 1H-Pyrazole-1-ethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461713-97-2 |

Source

|

| Record name | 1H-Pyrazole-1-ethanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461713-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-1-ethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid](/img/structure/B1380012.png)

![N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane](/img/structure/B1380014.png)